BenchChemオンラインストアへようこそ!

AER-271

Ischemic stroke Neuroprotection Aquaporin-4 inhibition

AER-271 is the only AQP4 inhibitor prodrug engineered for practical IV dosing without organic co-solvents, delivering >5000-fold solubility over its active parent AER-270. Rapidly converted in vivo to AER-270 (hu/m/r IC50: 420/390/210 nM), it achieves 7–15× greater target engagement than TGN-020. Validated in tMCAO stroke, pediatric asphyxial cardiac arrest, water intoxication, and radiation-induced brain injury models, with Phase 1 safety established in 78 healthy volunteers (NCT03804476). This translational pedigree makes AER-271 the definitive pharmacological tool for CNS edema, glymphatic, and neuroprotection studies demanding clinical-stage pharmacology.

Molecular Formula C15H9ClF6NO5P
Molecular Weight 463.65 g/mol
CAS No. 634913-39-6
Cat. No. B1664391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAER-271
CAS634913-39-6
Synonyms2-((3,5-Bis(trifluoromethyl) phenyl)carbamoyl)-4-chlorophenyl dihydrogen phosphate
AER-271
Molecular FormulaC15H9ClF6NO5P
Molecular Weight463.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O
InChIInChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27)
InChIKeyWSHXPHFIHYXZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AER-271 (CAS 634913-39-6): A Water-Soluble Aquaporin-4 Inhibitor Prodrug for Preclinical CNS Edema Research


AER-271 (CAS 634913-39-6) is a phosphonate prodrug derivative of AER-270 (also known as IMD-0354), designed as a selective small-molecule inhibitor of aquaporin-4 (AQP4), the primary water channel regulating cerebral water movement and implicated in cytotoxic edema following CNS injury [1]. AER-271 exhibits a >5000-fold enhancement in aqueous solubility relative to its active parent compound AER-270, enabling practical intravenous administration in preclinical models without requiring organic co-solvents . The compound is rapidly converted in vivo to AER-270 by endogenous phosphatases, which subsequently inhibits AQP4-mediated water permeability with IC50 values of 420 nM (human), 390 nM (mouse), and 210 nM (rat) determined in CHO cells transfected with respective AQP4 orthologs . AER-271 has demonstrated therapeutic efficacy across multiple clinically relevant CNS injury models including ischemic stroke, cardiac arrest, and water intoxication, and has advanced to Phase 1 clinical evaluation for brain edema [2].

Why AER-271 Cannot Be Replaced by AER-270 or Other AQP4 Inhibitors in Preclinical Studies


AER-271 is a phosphonate prodrug specifically engineered to overcome a critical limitation of its active parent compound, AER-270: extremely poor aqueous solubility that precludes practical in vivo administration without organic co-solvents or specialized formulation approaches [1]. Direct substitution with AER-270 in preclinical studies requiring intravenous dosing would introduce confounding formulation variables, potential vehicle-related toxicities, and unpredictable pharmacokinetics due to precipitation at the injection site. While the alternative AQP4 inhibitor TGN-020 (2-(nicotinamide)-1,3,4-thiadiazole) has been used as a comparator tool compound, it exhibits substantially lower potency against AQP4 (IC50 = 3.1 μM) compared to the AER-270 active species liberated from AER-271 (IC50 = 0.21–0.42 μM across species), representing an approximately 7- to 15-fold difference in target engagement capacity [2]. Furthermore, AER-271 has been validated in human Phase 1 studies (NCT03804476) establishing intravenous administration safety and pharmacokinetic parameters in 78 healthy volunteers, a translational benchmark absent for AER-270 or TGN-020 [3]. These quantitative and translational distinctions preclude the interchangeable use of in-class compounds for studies aiming to recapitulate AER-271's established in vivo pharmacology or to align with clinical development trajectories.

AER-271 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Head-to-Head Comparison: AER-271 vs. TGN-020 in tMCAO Ischemic Stroke Model

In a direct head-to-head comparison conducted in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke, AER-271 and TGN-020 (an alternative AQP4 inhibitor tool compound) were evaluated in parallel for neuroprotective efficacy [1]. The study included four groups (n=15 per group): sham operation, ischemia/reperfusion (I/R) vehicle control, AER-271 treatment, and TGN-020 treatment, with observations at 1, 3, and 7 days post-tMCAO [2]. Both AER-271 and TGN-020 demonstrated neuroprotective effects, including improved neurological scores and reduced cerebral infarction volume. The comparative assessment of apoptosis mitigation and microglial polarization revealed neuroprotective effects with no significant difference in efficacy between the two compounds [3].

Ischemic stroke Neuroprotection Aquaporin-4 inhibition

Solubility Comparison: AER-271 vs. AER-270 (Active Parent)

AER-271 was specifically developed as a phosphonate prodrug to address the critically poor aqueous solubility of its active parent compound AER-270 (IMD-0354), which otherwise precludes practical in vivo administration via intravenous routes without organic co-solvents [1]. The solubility enhancement achieved is quantified as >5000-fold greater than the parent compound AER-270 . This prodrug strategy enables AER-271 to be formulated in aqueous vehicles suitable for intravenous injection, a fundamental requirement for both preclinical pharmacology studies and clinical translation.

Prodrug development Formulation Intravenous administration

In Vivo Efficacy: AER-271 vs. Vehicle Control in Asphyxial Cardiac Arrest Model

In a clinically relevant pediatric asphyxial cardiac arrest (CA) model using postnatal day 16–18 Sprague-Dawley rats subjected to a 9-minute asphyxial insult, AER-271 was evaluated against vehicle control with treatment initiated at return of spontaneous circulation [1]. This model produces primarily cytotoxic edema in the absence of blood-brain barrier permeability disruption, enabling assessment of direct AQP4-mediated water movement inhibition [2]. Treatment with AER-271 ameliorated early cerebral edema measured at 3 hours post-CA compared to vehicle-treated rats, and also attenuated early neurologic deficit score (NDS) [3].

Cardiac arrest Cerebral edema Pediatric model

In Vivo Pharmacokinetic Conversion: AER-271 to Active AER-270

AER-271 is designed as a phosphonate prodrug that is rapidly converted in vivo to the active AQP4 inhibitor AER-270 by endogenous phosphatases . Quantitative pharmacokinetic analysis in C57BL/6 mice demonstrates that following intraperitoneal administration of 10 mg/kg AER-271, plasma concentrations of the active species AER-270 reach a Cmax of 500 ng/mL (1.75 μM) at 20 minutes post-dose . This rapid and efficient conversion confirms the prodrug strategy effectively delivers therapeutically relevant concentrations of the active AQP4 inhibitor in vivo.

Pharmacokinetics Prodrug activation In vivo conversion

Cross-Species Potency of Active Moiety (AER-270) vs. TGN-020

The active AQP4 inhibitor liberated from AER-271, AER-270 (IMD-0354), has been characterized for cross-species inhibitory potency using CHO cells transfected with human, mouse, and rat AQP4 orthologs . The measured IC50 values are 420 nM for human AQP4, 390 nM for mouse AQP4, and 210 nM for rat AQP4 . By comparison, the alternative AQP4 inhibitor tool compound TGN-020 has a reported IC50 of 3.1 μM (3100 nM) for AQP4 inhibition [1].

AQP4 inhibition Cross-species pharmacology IC50 comparison

AER-271 Optimal Application Scenarios Based on Quantitative Evidence


Preclinical Ischemic Stroke Research Requiring Intravenous AQP4 Inhibition

AER-271 is the preferred AQP4 inhibitor for preclinical ischemic stroke studies, particularly those utilizing the tMCAO (transient middle cerebral artery occlusion) model in mice. As demonstrated by Mo et al. (2024), AER-271 provides neuroprotective efficacy comparable to the established tool compound TGN-020, with significant improvements in post-stroke weight recovery, neurological scores, and reduced cerebral infarction volume [1]. The >5000-fold solubility enhancement over the active parent AER-270 enables straightforward formulation for intravenous administration without organic co-solvents . The compound has also been shown to reduce cerebral edema and improve neurological outcomes in rodent ischemic stroke models at 5 mg/kg i.p. dosing .

Cardiac Arrest and Global Cerebral Ischemia Studies in Rodent Models

For studies investigating cerebral edema following cardiac arrest or global cerebral ischemia, AER-271 has been validated in a clinically relevant pediatric asphyxial cardiac arrest model [1]. In postnatal day 16–18 rats subjected to a 9-minute asphyxial insult, AER-271 treatment initiated at return of spontaneous circulation ameliorated early cerebral edema (measured at 3 hours post-CA) and attenuated early neurologic deficit scores . This model specifically produces cytotoxic edema without blood-brain barrier disruption, providing a clean system for evaluating AQP4-mediated water movement and validating AER-271's mechanism-based therapeutic effect .

Glymphatic System Function and Interstitial Fluid Dynamics Studies

AER-271 serves as a validated pharmacological tool for acutely manipulating glymphatic fluid transport in rodent brain, as demonstrated by Giannetto et al. (2024) [1]. Administration of AER-271 inhibited glymphatic influx (measured by CSF tracer infused into the cisterna magna) and suppressed increases in interstitial fluid volume (measured by diffusion-weighted MRI) . Importantly, AER-271 did not affect AQP4 localization to astrocytic endfeet and had no effect in AQP4-deficient mice, confirming target-specific, on-mechanism activity . This specific application is particularly valuable for studies investigating the role of AQP4-dependent fluid transport in brain clearance mechanisms, metabolic waste removal, and glymphatic dysfunction in neurodegenerative disease models.

Radiation-Induced Brain Injury and Blood-Brain Barrier Integrity Studies

AER-271 has demonstrated protective effects in a rat model of acute-phase radiation-induced brain injury (RIBI), a condition relevant to patients receiving cranial radiotherapy for brain tumors [1]. In this model, whole-brain radiation promoted AQP4 expression and induced depolarized distribution of the channel, with AQP4 expression levels correlating with cerebral edema severity . Treatment with AER-271 reduced cerebral edema, attenuated inflammation and apoptosis, and maintained blood-brain barrier integrity in RIBI rats . This application scenario is particularly relevant for studies examining neuroprotective strategies during radiotherapy and investigations of AQP4's role in radiation-induced CNS pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AER-271

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.